1-Propan-2-yl-1,5-diazocane 1-Propan-2-yl-1,5-diazocane
Brand Name: Vulcanchem
CAS No.: 174680-07-0
VCID: VC20925890
InChI: InChI=1S/C9H20N2/c1-9(2)11-7-3-5-10-6-4-8-11/h9-10H,3-8H2,1-2H3
SMILES: CC(C)N1CCCNCCC1
Molecular Formula: C9H20N2
Molecular Weight: 156.27 g/mol

1-Propan-2-yl-1,5-diazocane

CAS No.: 174680-07-0

Cat. No.: VC20925890

Molecular Formula: C9H20N2

Molecular Weight: 156.27 g/mol

* For research use only. Not for human or veterinary use.

1-Propan-2-yl-1,5-diazocane - 174680-07-0

Specification

CAS No. 174680-07-0
Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
IUPAC Name 1-propan-2-yl-1,5-diazocane
Standard InChI InChI=1S/C9H20N2/c1-9(2)11-7-3-5-10-6-4-8-11/h9-10H,3-8H2,1-2H3
Standard InChI Key ZTUIWSJUPJWKLN-UHFFFAOYSA-N
SMILES CC(C)N1CCCNCCC1
Canonical SMILES CC(C)N1CCCNCCC1

Introduction

Chemical Structure and Identification

1-Propan-2-yl-1,5-diazocane belongs to the family of diazocanes, specifically featuring an eight-membered ring with two nitrogen atoms at positions 1 and 5, with a propan-2-yl (isopropyl) group attached to the nitrogen at position 1. This structural arrangement contributes to its unique chemical reactivity and potential biological interactions.

Chemical Identifiers and Nomenclature

The compound is recognized through various systematic naming conventions and registry numbers within chemical databases. The primary identifiers and alternative names provide essential reference points for researchers seeking information about this compound.
Table 1: Primary Chemical Identifiers

IdentifierValue
CAS Number174680-07-0
Molecular FormulaC₉H₂₀N₂
Molecular Weight156.27 g/mol
IUPAC Name1-propan-2-yl-1,5-diazocane
PubChem CID20596518
Standard InChIKeyZTUIWSJUPJWKLN-UHFFFAOYSA-N
The compound is also known by several synonyms in scientific literature, including 1,5-Diazocine,octahydro-1-(1-methylethyl)-(9CI), SCHEMBL13199855, and 1-isopropyl-1,5-diazacyclooctane . These alternative designations reflect different naming conventions and database indexing systems, helping researchers locate information across various scientific resources.

Structural Representation

The molecular structure of 1-Propan-2-yl-1,5-diazocane can be represented using various notation systems, providing researchers with different perspectives on its three-dimensional arrangement and chemical bonding patterns.
Table 2: Structural Notation Systems

Notation TypeRepresentation
SMILESCC(C)N1CCCNCCC1
Canonical SMILESCC(C)N1CCCNCCC1
Standard InChIInChI=1S/C9H20N2/c1-9(2)11-7-3-5-10-6-4-8-11/h9-10H,3-8H2,1-2H3
The core structure consists of an eight-membered ring containing two nitrogen atoms at the 1 and 5 positions. The nitrogen at position 1 is substituted with an isopropyl group (propan-2-yl), while the nitrogen at position 5 bears a hydrogen atom, making it a secondary amine within the ring system . This structural configuration plays a crucial role in determining the compound's chemical behavior and potential applications.

Physicochemical Properties

Understanding the physicochemical properties of 1-Propan-2-yl-1,5-diazocane is essential for predicting its behavior in chemical reactions, formulation processes, and biological systems. These properties influence its solubility, stability, and potential interactions with biological targets.

Physical Properties

1-Propan-2-yl-1,5-diazocane exhibits physical characteristics typical of medium-sized nitrogen heterocycles, influenced by its cyclic structure and the presence of the isopropyl substituent.
Table 3: Key Physical Properties

PropertyValueMethod
Physical StatePresumed liquid at room temperatureBased on similar compounds
Exact Mass156.162648646 DaComputed by PubChem 2.2
Monoisotopic Mass156.162648646 DaComputed by PubChem 2.2
Heavy Atom Count11Computed by PubChem
Formal Charge0Computed by PubChem
Complexity93.7Computed by Cactvs 3.4.8.18
While specific experimental data on physical constants such as boiling point, melting point, and density are not provided in the available literature, these properties can be approximated based on structurally similar diazocane compounds .

Chemical Properties and Reactivity Parameters

The chemical behavior of 1-Propan-2-yl-1,5-diazocane is influenced by its molecular structure, particularly the presence of two nitrogen atoms and the isopropyl substituent. These features determine its reactivity profiles and potential applications in synthetic chemistry.
Table 4: Chemical Properties and Molecular Descriptors

PropertyValueReference
XLogP3-AA1.1Computed by XLogP3 3.0
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count2Computed by Cactvs 3.4.8.18
Rotatable Bond Count1Computed by Cactvs 3.4.8.18
Topological Polar Surface Area15.3 ŲComputed by Cactvs 3.4.8.18
The XLogP3-AA value of 1.1 suggests moderate lipophilicity, indicating a balance between hydrophobic and hydrophilic properties . This characteristic is significant for potential pharmaceutical applications, as it influences membrane permeability and distribution in biological systems. The compound possesses one hydrogen bond donor (the secondary amine at position 5) and two hydrogen bond acceptors (both nitrogen atoms), providing potential sites for intermolecular interactions with biological targets or in crystal engineering applications.

Synthesis Methods

The synthesis of 1-Propan-2-yl-1,5-diazocane typically involves specialized organic chemistry techniques, requiring careful consideration of reaction conditions and purification procedures. Understanding these synthetic pathways is crucial for researchers interested in producing this compound for further studies.

Synthesis of Parent Compound and Derivatization

The parent compound, 1,5-diazacyclooctane, is prepared by alkylating ammonia with 1,3-dibromopropane, although this process typically yields the product in low amounts . Subsequent N-alkylation of one nitrogen atom with 2-iodopropane (or equivalent reagents) could potentially introduce the isopropyl group to produce 1-Propan-2-yl-1,5-diazocane.
A possible alternative synthetic route might involve:

  • Preparation of 1,5-diazacyclooctane as the parent heterocyclic system

  • Selective protection of one nitrogen atom

  • Alkylation of the unprotected nitrogen with isopropyl iodide or equivalent reagent

  • Deprotection to yield the final product
    The N-H centers in the parent compound can be replaced with various other groups, making it possible to introduce the propan-2-yl substituent through appropriate synthetic transformations . This versatility in functional group modification provides multiple potential pathways for obtaining the target compound.

Chemical Reactivity and Reactions

The reactivity of 1-Propan-2-yl-1,5-diazocane is primarily governed by the presence of the secondary amine group and the tertiary amine bearing the isopropyl substituent. These structural features determine its behavior in various chemical transformations.

Characteristic Reactions

Based on the structural features of 1-Propan-2-yl-1,5-diazocane and the known chemistry of related diazocane compounds, several reaction types can be anticipated:

  • The secondary amine (N-H) can undergo further alkylation or acylation reactions to produce N,N-disubstituted derivatives

  • The free secondary amine can participate in condensation reactions with aldehydes or ketones, potentially forming bicyclic derivatives

  • Both nitrogen atoms can coordinate with transition metal ions, forming complexes with potential applications in coordination chemistry and catalysis

  • The eight-membered ring might undergo ring-opening reactions under specific conditions, particularly in the presence of strong nucleophiles or electrophiles
    The isopropyl group on the tertiary nitrogen atom introduces steric constraints that may influence the reactivity and selectivity of these transformations, potentially leading to regioselective reaction outcomes.

Structural Relationships to Other Diazocanes

1-Propan-2-yl-1,5-diazocane belongs to a broader family of diazocane derivatives, each characterized by specific substitution patterns and structural features. Understanding these relationships provides valuable context for predicting properties and potential applications.

Comparison with Related Compounds

The compound shares structural similarities with several related heterocycles, including:

  • 1,5-Diazacyclooctane (the parent compound): Lacks the isopropyl substituent, featuring two secondary amine groups within the eight-membered ring

  • 1-Methyl-1,5-diazocane: Contains a methyl group instead of an isopropyl group at position 1, resulting in less steric hindrance but similar electronic properties

  • Other N-substituted 1,5-diazocanes: Various derivatives with different substituents at either nitrogen position, each with potentially unique chemical and biological properties These structural relationships facilitate comparative analyses and help predict the behavior of 1-Propan-2-yl-1,5-diazocane based on the known properties of its congeners.

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